2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(4-methoxybenzyl)acetamide is a complex organic compound that features a furan ring, a dibenzo[b,e][1,4]diazepine core, and a methoxybenzyl group
Preparation Methods
The synthesis of 2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(4-methoxybenzyl)acetamide involves multiple steps, typically starting with the preparation of the dibenzo[b,e][1,4]diazepine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The furan ring and the methoxybenzyl group are then introduced through subsequent reactions, such as Friedel-Crafts acylation and nucleophilic substitution. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the dibenzo[b,e][1,4]diazepine core can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(4-methoxybenzyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving furan and diazepine derivatives.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the dibenzo[b,e][1,4]diazepine core may interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other furan and diazepine derivatives, such as:
- 2-(furan-2-yl)-1,2,3,4-tetrahydroquinoline
- 11-(furan-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-one
Compared to these compounds, 2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(4-methoxybenzyl)acetamide is unique due to the presence of the methoxybenzyl group, which can enhance its interactions with molecular targets and improve its solubility and stability.
Properties
Molecular Formula |
C27H27N3O4 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[6-(furan-2-yl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C27H27N3O4/c1-33-19-13-11-18(12-14-19)16-28-25(32)17-30-22-8-3-2-6-20(22)29-21-7-4-9-23(31)26(21)27(30)24-10-5-15-34-24/h2-3,5-6,8,10-15,27,29H,4,7,9,16-17H2,1H3,(H,28,32) |
InChI Key |
ZGDFFAFOMJIZJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(C3=C(CCCC3=O)NC4=CC=CC=C42)C5=CC=CO5 |
Origin of Product |
United States |
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